Cas no 5619-01-2 (N-(Phenylmethoxy)carbonylglutamic Acid)

N-(Phenylmethoxy)carbonylglutamic Acid Chemical and Physical Properties
Names and Identifiers
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- Glutamic acid,N-[(phenylmethoxy)carbonyl]-
- Cbz-Glu-OH; N-[(Benzyloxy)carbonyl]glutamic acid; N-Benzyloxycarbonylglutamic acid; N-(Benzyloxycarbonyl)-L-glutamic acid; 63648-73-7; 2-BENZYLOXYCARBONYLAMINO-PENTADIOIC ACID; Na-CBZ-L-glutamic acid; N-benzyloxycarbonyl-L-glutamic acid; N-benzyloxycarbonylglutamic acid; Carbobenzoxy-L-glutamic acid; L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-; N-benzyloxycarbonyl-DL-glutamic acid; N-benzyloxycarbonyl-glutamic acid; Glutamic acid, N-b
- Cbz-Glu-OH
- Glutamic acid, N-benzyl ester, L-
- 2-{[(benzyloxy)carbonyl]amino}pentanedioic acid
- NSC-169154
- CCG-250924
- NSC-169149
- SMR000037962
- 2-(phenylmethoxycarbonylamino)pentanedioic acid
- HMS2166F10
- Na-CBZ-L-glutamic acid
- NSC156967
- AB00277
- NSC-156967
- carbobenzoxy-d,l-glutamic acid
- AM20050441
- FT-0629943
- A834450
- Cbz-DL-Glutamic acid
- 2-(benzyloxycarbonylamino)pentanedioic acid
- SY038045
- N-[(Benzyloxy)carbonyl]glutamic acid
- SY006648
- N-[(Phenylmethoxycarbonyl]-L-glutamic acid
- NSC-555
- MFCD00063193
- SCHEMBL910232
- NSC555
- EN300-20859
- NCIOpen2_005607
- 5619-01-2
- NSC-88494
- MLS000080799
- NSC88494
- (S)-2-(((BENZYLOXY)CARBONYL)AMINO)PENTANEDIOIC ACID
- Cbz-D-Glu-OH
- CHEMBL1899104
- NSC169149
- AKOS000121020
- 63648-73-7
- CARBOBENZYLOXY-DL-GLUTAMIC ACID
- AKOS016037667
- Z-DL-GLU-OH
- 2-([(Benzyloxy)carbonyl]amino)pentanedioic acid
- HMS3308L19
- AC-12398
- NSC169154
- DS-13899
- FT-0629953
- N-(Phenylmethoxy)carbonylglutamic Acid
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- MDL: MFCD00136587
- Inchi: InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)
- InChI Key: PVFCXMDXBIEMQG-UHFFFAOYSA-N
- SMILES: O=C(O)CCC(C(O)=O)NC(OCC1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 281.08995
- Monoisotopic Mass: 281.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 113Ų
Experimental Properties
- PSA: 112.93
- LogP: 1.43520
N-(Phenylmethoxy)carbonylglutamic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20859-0.1g |
2-{[(benzyloxy)carbonyl]amino}pentanedioic acid |
5619-01-2 | 0.1g |
$50.0 | 2023-09-16 | ||
Enamine | EN300-20859-0.5g |
2-{[(benzyloxy)carbonyl]amino}pentanedioic acid |
5619-01-2 | 0.5g |
$113.0 | 2023-09-16 | ||
Enamine | EN300-20859-10g |
2-{[(benzyloxy)carbonyl]amino}pentanedioic acid |
5619-01-2 | 10g |
$676.0 | 2023-09-16 | ||
Enamine | EN300-20859-5.0g |
2-{[(benzyloxy)carbonyl]amino}pentanedioic acid |
5619-01-2 | 5.0g |
$439.0 | 2023-02-14 | ||
TRC | P337720-10mg |
N-[(Phenylmethoxy)carbonyl]glutamic Acid |
5619-01-2 | 10mg |
$1499.00 | 2023-05-17 | ||
Enamine | EN300-20859-2.5g |
2-{[(benzyloxy)carbonyl]amino}pentanedioic acid |
5619-01-2 | 2.5g |
$287.0 | 2023-09-16 | ||
Enamine | EN300-20859-0.05g |
2-{[(benzyloxy)carbonyl]amino}pentanedioic acid |
5619-01-2 | 0.05g |
$34.0 | 2023-09-16 | ||
Enamine | EN300-20859-1.0g |
2-{[(benzyloxy)carbonyl]amino}pentanedioic acid |
5619-01-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-20859-1g |
2-{[(benzyloxy)carbonyl]amino}pentanedioic acid |
5619-01-2 | 1g |
$145.0 | 2023-09-16 | ||
Enamine | EN300-20859-10.0g |
2-{[(benzyloxy)carbonyl]amino}pentanedioic acid |
5619-01-2 | 10.0g |
$676.0 | 2023-02-14 |
N-(Phenylmethoxy)carbonylglutamic Acid Related Literature
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1. 399. Amino-acids and peptides. Part I. An examination of the use of carbobenzyloxy-L-glutamic anhydride in the synthesis of glutamyl-peptidesW. J. Le Quesne,G. T. Young J. Chem. Soc. 1950 1954
Additional information on N-(Phenylmethoxy)carbonylglutamic Acid
Comprehensive Overview of N-(Phenylmethoxy)carbonylglutamic Acid (CAS No. 5619-01-2): Properties, Applications, and Industry Insights
N-(Phenylmethoxy)carbonylglutamic Acid (CAS No. 5619-01-2), often abbreviated as Cbz-Glu-OH, is a protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound belongs to the class of N-carbobenzyloxy (Cbz) protected glutamic acid, a critical building block for designing bioactive peptides and drug intermediates. Its molecular structure features a phenylmethoxy carbonyl group attached to the amino moiety of glutamic acid, offering both stability and reactivity for controlled chemical transformations.
The growing demand for custom peptide synthesis and bioconjugation technologies has positioned N-(Phenylmethoxy)carbonylglutamic Acid as a sought-after reagent. Researchers frequently inquire about its solubility in organic solvents (e.g., DMF, DMSO), storage conditions (typically 2-8°C under inert atmosphere), and compatibility with solid-phase peptide synthesis (SPPS) protocols. Recent studies highlight its role in developing targeted drug delivery systems, particularly for glutamate receptor modulators and neurological therapeutics.
From a synthetic chemistry perspective, CAS 5619-01-2 demonstrates excellent stereochemical purity (>98% enantiomeric excess in most commercial grades), making it invaluable for asymmetric synthesis. The Cbz protecting group can be selectively removed via hydrogenolysis or acidic conditions, enabling sequential peptide elongation. This property aligns with current trends in green chemistry, as it reduces side reactions compared to traditional protection strategies.
Analytical characterization of N-(Phenylmethoxy)carbonylglutamic Acid typically involves HPLC-MS for purity verification and NMR spectroscopy for structural confirmation. The compound's melting point range (148-152°C) and specific optical rotation data serve as key quality indicators. Manufacturers increasingly address FAQs regarding its scalability in industrial production and regulatory compliance for GMP applications.
Emerging applications in biomaterials science have expanded the utility of Cbz-Glu-OH. Its carboxyl groups facilitate polymer crosslinking in biodegradable hydrogels, while the aromatic Cbz group contributes to UV-triggered release mechanisms. These innovations respond to market demands for smart drug carriers and tissue engineering scaffolds, frequently searched topics in biomedical research databases.
Quality control specifications for CAS 5619-01-2 emphasize heavy metal content (<0.001%), residual solvent levels, and endotoxin testing for therapeutic applications. Suppliers now provide technical bulletins detailing chromatographic separation methods and stability studies under various pH conditions—information highly valued by formulation scientists.
The compound's structure-activity relationship (SAR) has gained attention in computational chemistry circles. Molecular docking simulations utilize N-(Phenylmethoxy)carbonylglutamic Acid as a template for designing enzyme inhibitors, particularly those targeting glutamate-processing enzymes. This intersects with popular searches about AI-assisted drug discovery and fragment-based lead optimization.
From a commercial standpoint, 5619-01-2 is available in multiple packaging configurations (1g to 1kg scales) with certificates of analysis (CoA) meeting USP/EP standards. Current market analyses note rising procurement of this chemical by CDMOs (Contract Development and Manufacturing Organizations) specializing in peptide therapeutics.
Environmental and safety data sheets indicate N-(Phenylmethoxy)carbonylglutamic Acid requires standard laboratory precautions. Its biodegradability profile and ecotoxicological data are increasingly documented to address ESG (Environmental, Social, and Governance) concerns in chemical procurement—a trending topic in sustainable chemistry forums.
Future research directions may explore its potential in click chemistry applications or as a precursor for fluorescent probes. The compound's dual functionality (amine and carboxyl groups) makes it a versatile candidate for developing multifunctional linkers in bioconjugate vaccines—an area experiencing exponential growth in pharmaceutical pipelines.


